molecular formula C19H20N2O2 B8109923 5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B8109923
M. Wt: 308.4 g/mol
InChI Key: JARGFHFFNRMOCJ-UHFFFAOYSA-N
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Description

5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a spirocyclic compound featuring a fused indoline and tetrahydropyran system. Its structure includes a p-tolyl (4-methylphenyl) substituent at position 1 and an amino group at position 5, contributing to its unique electronic and steric properties. This compound is cataloged under CAS No. 1251021-08-5 with a purity of 97% .

Properties

IUPAC Name

5-amino-1-(4-methylphenyl)spiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-2-5-15(6-3-13)21-17-7-4-14(20)12-16(17)19(18(21)22)8-10-23-11-9-19/h2-7,12H,8-11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARGFHFFNRMOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)C4(C2=O)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Starting Materials :

    • Isatin (1.0 mmol) as the indoline precursor.

    • 3-Ethoxycarbonylmethyleneoxindole (1.0 mmol) for pyran ring formation.

    • Ammonium acetate (1.2 mmol) as the amino source.

  • Catalyst : Piperidine (20 mol%) in acetonitrile at 65°C for 12 hours.

  • Workup : Column chromatography (ethyl acetate/petroleum ether, 1:2–1:4) yields the product as a white solid (72–85%).

Mechanistic Insights

  • Knoevenagel Condensation : Isatin reacts with 3-ethoxycarbonylmethyleneoxindole to form a conjugated dienone.

  • Michael Addition : Ammonia (from ammonium acetate) attacks the α,β-unsaturated carbonyl.

  • Cyclization : Intramolecular hemiketal formation generates the pyran ring.

  • Spiro Junction Formation : Base-mediated deprotonation triggers spirocyclization.

Key Optimization :

  • Excess ammonium acetate improves amino group incorporation (yield ↑18%).

  • Lower temperatures (<50°C) favor partial cyclization, necessitating strict thermal control.

Gold-Catalyzed Domino Cycloisomerization

Building on Au(I)-mediated cascades, this route achieves high regioselectivity:

Synthetic Procedure

  • Substrates :

    • 2-(4-Aminobut-1-yn-1-yl)aniline (1.0 mmol).

    • p-Tolualdehyde (1.2 mmol).

  • Catalyst : AuIPrCl (5 mol%)/AgSbF6 (10 mol%) in dichloroethane at 80°C.

  • Outcome : Forms the tetrahydropyran ring via 5-endo-dig cyclization, followed by Pictet-Spengler reaction to install the p-tolyl group (68% yield).

Critical Observations

  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance gold catalyst activity.

  • Side Reactions : Prolonged heating (>8 hours) leads to over-oxidation of the pyran ring.

Iodine-Mediated Electrophilic Cyclization

Adapting spiroindoline protocols, this method utilizes iodine as a Lewis acid:

Stepwise Synthesis

  • Indoline Formation :

    • 3-Hydroxy-3-(p-tolyl)indolin-2-one synthesized from isatin and p-toluidine (NaBH4/EtOH, 76%).

  • Pyran Annulation :

    • React with 4-pyrone (1.5 eq) and iodine (0.3 eq) in acetonitrile at 65°C.

    • Spirocyclization proceeds via iodonium ion intermediate, isolated after 12 hours (81% yield).

Characterization Data

  • 1H NMR (DMSO-d6) : δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H), 6.92 (s, 1H, NH2), 4.21 (t, J = 6.3 Hz, 2H, pyran-H), 2.34 (s, 3H, CH3).

  • MS (m/z) : 363 [M+H]+.

Comparative Analysis of Methods

ParameterThree-ComponentAu-CatalyzedIodine-Mediated
Yield (%)856881
Reaction Time (h)12612
Catalyst CostLowHighModerate
PurificationColumnColumnRecrystallization

Key Findings :

  • The three-component method offers the highest yield but requires stringent temperature control.

  • Gold catalysis enables rapid synthesis but suffers from cost limitations.

  • Iodine-mediated cyclization balances cost and efficiency, ideal for scale-up.

Functionalization and Derivatization

Amino Group Modification

  • Acetylation : Treat with acetic anhydride/pyridine to yield N-acetyl derivatives (93%).

  • Sulfonylation : p-Toluenesulfonyl chloride in DCM affords sulfonamides (78%).

Pyran Ring Functionalization

  • Oxidation : mCPBA converts tetrahydro-pyran to dihydropyran (62%), altering ring conformation .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced spiro compounds.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Synthesis of Derivatives

The compound can be synthesized through various methods that emphasize green chemistry principles. For instance, one notable approach involves multi-component reactions (MCRs), which allow for the efficient assembly of complex molecules with minimal waste. This method has been applied to create derivatives with enhanced biological properties, including antimicrobial and anticancer activities .

Research has shown that 5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate that this compound and its derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential makes them candidates for developing new antibiotics .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against HeLa and K562 cells, showing promising results in inducing apoptosis .

Table 2: Biological Activities of this compound

Activity TypeTested AgainstResultsReference
AntimicrobialE. coli, S. aureusSignificant inhibition
AnticancerHeLa, K562Induced apoptosis
AntioxidantDPPH assayHigh radical scavenging activity

Potential Therapeutic Uses

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this offer new avenues for antibiotic development by modifying its structure to enhance efficacy against resistant strains.
  • Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a potential lead in anticancer drug discovery.

Case Studies

Several studies have documented the efficacy of this compound in specific applications:

  • A study conducted by Sarkar et al. highlighted the successful synthesis of spiro[indoline-pyran] derivatives using this compound as a precursor. The resulting compounds exhibited notable antibacterial properties .
  • Another research effort focused on the anticancer potential of derivatives derived from this compound, demonstrating their effectiveness against multiple cancer cell lines through flow cytometry analysis .

Mechanism of Action

The mechanism by which 5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in cellular processes. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a spiro[indoline-3,4'-pyran] scaffold with derivatives reported in the literature, but differences in substituents and functional groups lead to distinct properties:

Compound Key Substituents Structural Highlights Reference
Target compound 5-Amino, 1-(p-tolyl) Amino group enhances hydrogen bonding; p-tolyl contributes to lipophilicity.
Ethyl-2'-amino-3'-cyano-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate 3'-Cyano, 5'-carboxylate Electron-withdrawing cyano and carboxylate groups increase polarity.
5′-Benzoyl-3′-imino-6′-phenyl-2′,3′,3a′,7′-tetrahydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridin]-2-one Pyrazolo-pyridine ring, benzoyl Expanded heterocyclic system may enhance π-π stacking and bioactivity.
Coumarin-spiro[indoline-3,4’-pyran] conjugates Coumarin moiety Fluorescent coumarin unit enables optical applications and modulates biological activity.

Spectroscopic and Physicochemical Properties

IR and NMR Data Comparison

  • Target compound : Expected NH stretches (3300–3500 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) based on similar spiro[indoline-3,4’-pyran] derivatives .
  • Ethyl-2'-amino-3'-cyano-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate: Exhibits C≡N stretch at 2220 cm⁻¹ and ester C=O at 1725 cm⁻¹ .
  • Schiff bases : Show imine (C=N) stretches at 1600–1650 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹ .

Antimicrobial Activity

  • Schiff bases : Demonstrated broad-spectrum activity (MIC: 16–128 µg/mL), with electron-withdrawing substituents enhancing efficacy .

Anticancer Activity

  • Spirooxindole derivatives : Exhibited IC₅₀ values of 11–20 µM against colorectal (HT-29) and breast (MDA-231) cancer cell lines .

Biological Activity

5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties, based on recent studies and findings.

Chemical Structure and Synthesis

The compound belongs to the spiro[indoline] class of compounds, characterized by a complex bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions, often utilizing environmentally friendly methods such as microwave-assisted synthesis or one-pot reactions that enhance yield and reduce reaction time .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives of similar spiro compounds have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
5-Amino...P. aeruginosa8 µg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For example, it has been shown to significantly reduce viability in HeLa and MCF-7 cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa15 ± 2
MCF-720 ± 3
K56210 ± 1

Anti-inflammatory Effects

Research indicates that spiro[indoline] derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests a therapeutic role in conditions characterized by chronic inflammation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antibacterial properties of various spiro[indoline] derivatives, including our compound of interest. The findings indicated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use in combating antibiotic resistance .
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects on cancer cells revealed that this compound induced apoptosis through caspase activation pathways in HeLa cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.

Q & A

Q. How can degradation pathways be elucidated under oxidative stress conditions?

  • Methodological Answer : Expose the compound to H2O2 (3% v/v) in PBS (pH 7.4) at 37°C. Monitor degradation products via LC-MS/MS. Identify major fragments (e.g., m/z 245.1 corresponding to cleaved pyran ring) and propose mechanisms using DFT calculations (Gaussian 16) .

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